5-Chloroquinoline-8-carboxylic acid
Overview
Description
5-Chloroquinoline-8-carboxylic acid: is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 5-position and a carboxylic acid group at the 8-position of the quinoline ring enhances its chemical reactivity and potential for various applications.
Mechanism of Action
Target of Action
It is known that quinoline derivatives, to which 5-chloroquinoline-8-carboxylic acid belongs, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Quinoline derivatives can affect multiple biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other substances, and more.
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used as a sole source of carbon and energy by certain bacteria, specifically Pseudomonas species .
Metabolic Pathways
It is known that certain bacteria, such as Pseudomonas species, can use this compound as a sole source of carbon and energy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinoline-8-carboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the chloro group. The resulting intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and carboxylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions: 5-Chloroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinoline derivatives
- Quinoline N-oxide
- Dihydroquinoline derivatives
- Esters and amides of quinoline carboxylic acid
Scientific Research Applications
Biology and Medicine: Quinoline derivatives, including 5-Chloroquinoline-8-carboxylic acid, exhibit antimicrobial, antiviral, and anticancer activities. They are investigated for their potential as therapeutic agents against various diseases .
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and as intermediates in the synthesis of complex organic compounds .
Comparison with Similar Compounds
Quinoline-8-carboxylic acid: Lacks the chloro group, resulting in different reactivity and biological activity.
5-Bromoquinoline-8-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical properties and biological effects.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position, known for its metal-chelating properties and use in medicinal chemistry.
Uniqueness: The presence of both the chloro group and carboxylic acid group in 5-Chloroquinoline-8-carboxylic acid imparts unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-chloroquinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWINOOCACWKDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588314 | |
Record name | 5-Chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70585-49-8 | |
Record name | 5-Chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloroquinoline-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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